molecular formula C12H10N2O B1393744 1-(2,3'-Bipyridin-5-yl)ethanone CAS No. 1048004-04-1

1-(2,3'-Bipyridin-5-yl)ethanone

Cat. No.: B1393744
CAS No.: 1048004-04-1
M. Wt: 198.22 g/mol
InChI Key: ZZNWAIHWRAHJQJ-UHFFFAOYSA-N
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Description

1-(2,3’-Bipyridin-5-yl)ethanone is an organic compound with the molecular formula C12H10N2O. It consists of a bipyridine structure, where two pyridine rings are connected, and an ethanone group attached to the 5th position of one of the pyridine rings. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3’-Bipyridin-5-yl)ethanone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a halogenated bipyridine with an ethanone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 1-(2,3’-Bipyridin-5-yl)ethanone often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3’-Bipyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced bipyridine derivatives.

    Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted bipyridine compounds depending on the reagents used.

Scientific Research Applications

1-(2,3’-Bipyridin-5-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3’-Bipyridin-5-yl)ethanone involves its interaction with molecular targets through its bipyridine structure. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and biological processes, influencing molecular pathways and exerting specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3’-Bipyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethanone group provides additional reactivity and versatility in chemical synthesis compared to other bipyridine isomers .

Properties

IUPAC Name

1-(6-pyridin-3-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNWAIHWRAHJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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